Ivabradine oxalate

Cardiovascular Pharmacovigilance Clinical Trial

Ivabradine oxalate (CAS 1086026-42-7) is a crystalline salt of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker ivabradine, a selective inhibitor of the cardiac pacemaker "funny" current (I_f). This specific salt form is chemically defined as (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one oxalate, with a molecular weight of 558.6 g/mol.

Molecular Formula C29H38N2O9
Molecular Weight 558.6 g/mol
CAS No. 1086026-42-7
Cat. No. B12758366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIvabradine oxalate
CAS1086026-42-7
Molecular FormulaC29H38N2O9
Molecular Weight558.6 g/mol
Structural Identifiers
SMILESCN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.C(=O)(C(=O)O)O
InChIInChI=1S/C27H36N2O5.C2H2O4/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;3-1(4)2(5)6/h12-14,16,21H,6-11,15,17H2,1-5H3;(H,3,4)(H,5,6)/t21-;/m1./s1
InChIKeyBOHZBFAHOBOJOS-ZMBIFBSDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ivabradine Oxalate (CAS 1086026-42-7): Salt-Form Procurement for Analytical Development and Formulation


Ivabradine oxalate (CAS 1086026-42-7) is a crystalline salt of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker ivabradine, a selective inhibitor of the cardiac pacemaker "funny" current (I_f) [1]. This specific salt form is chemically defined as (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one oxalate, with a molecular weight of 558.6 g/mol . Unlike the free base (CAS 155974-00-8) or the hydrochloride salt (CAS 148849-67-6), the oxalate salt is the form commonly utilized in pharmaceutical development and analytical applications, serving as a reference standard and an intermediate for producing ivabradine hydrochloride [2].

Ivabradine Oxalate vs. Hydrochloride: Why Salt Form Determines Analytical and Formulation Utility


In procurement for pharmaceutical R&D, ivabradine oxalate cannot be considered interchangeable with ivabradine hydrochloride (CAS 148849-67-6). While both salts deliver the same active moiety, their distinct solid-state properties create divergent applications. Ivabradine oxalate exhibits specific crystalline characteristics, including defined powder X-ray diffraction (PXRD) peaks and a distinct thermogram, which are critical for analytical method development and quality control [1]. Furthermore, its susceptibility to degradation under elevated temperatures and air necessitates specialized formulation strategies involving antioxidants, a requirement not uniformly applicable to the hydrochloride salt [2]. Therefore, selecting the oxalate salt is a deliberate, data-driven choice for impurity profiling, stability studies, and as an intermediate for specific polymorphic forms, not a generic substitute for the hydrochloride form [3].

Ivabradine Oxalate: Quantitative Differentiation from Clinical and Physicochemical Comparators


Comparative Safety Profile: Ivabradine vs. Atenolol and Amlodipine in Stable Angina

In head-to-head randomized controlled trials for stable angina, ivabradine demonstrated a significantly higher incidence of serious coronary events and severe arrhythmias compared to atenolol and amlodipine, despite comparable anti-anginal efficacy [1]. This evidence underscores the critical importance of patient selection and contraindication awareness when considering ivabradine oxalate over traditional beta-blockers or calcium channel blockers, directly influencing procurement decisions for clinical trial supply or hospital formularies [2].

Cardiovascular Pharmacovigilance Clinical Trial

Ivabradine vs. Amlodipine: Superior Reduction in Rate-Pressure Product (RPP)

A 3-month randomized, double-blind, multicenter trial comparing ivabradine to amlodipine in patients with stable effort angina pectoris found that while both drugs provided comparable improvement in exercise tolerance, ivabradine demonstrated a superior effect on the reduction of the rate-pressure product (RPP), a surrogate marker of myocardial oxygen consumption [1]. This finding provides a quantifiable hemodynamic advantage for ivabradine in situations where reducing cardiac workload is a primary therapeutic goal [2].

Cardiovascular Hemodynamics Clinical Trial

Ivabradine vs. Carvedilol: Uncertain Benefit in Post-COVID Sinus Tachycardia

A systematic review of a single RCT involving 50 participants with post-COVID-19 condition assessed the effect of ivabradine versus carvedilol on sinus tachycardia over 5 days [1]. The analysis revealed a mean heart rate difference of 4.24 bpm lower with carvedilol compared to ivabradine, but the 95% confidence interval was wide and crossed zero (-10.09 to +1.61 bpm) [2]. The evidence was rated as very low certainty due to serious risk of bias and imprecision, leaving uncertainty about ivabradine's relative efficacy in this specific population [3].

Cardiovascular Post-COVID Clinical Trial

In Vitro Potency Across Sinus Node Inhibitors: Ivabradine vs. Cilobradine vs. Zatebradine

A comparative in vitro study using cloned human HCN channels evaluated the subtype-specificity of three sinus node inhibitors: cilobradine, ivabradine, and zatebradine [1]. Ivabradine exhibited an intermediate potency for steady-state block of HCN currents (mean IC50 of 2.25 μM across HCN1-4), being less potent than cilobradine (IC50 0.99 μM) but more potent than zatebradine (IC50 1.96 μM) [2]. Notably, in vivo ED50 values for heart rate reduction in mice showed ivabradine required a higher dose (4.7 mg/kg) compared to cilobradine (1.2 mg/kg) and zatebradine (1.8 mg/kg), suggesting a distinct pharmacodynamic profile [3].

Pharmacology Ion Channels Preclinical

Solid-State Characterization: Ivabradine Oxalate Crystalline Polymorph Defined by PXRD and DSC

The crystalline form of ivabradine oxalate is uniquely defined by a set of powder X-ray diffraction (PXRD) peaks and a specific endothermic peak in differential scanning calorimetry (DSC) [1]. This specific polymorph exhibits PXRD peaks at 2θ angles of about 2.04, 2.13, 4.26, 7.06, 8.02, 8.53, 9.32, 10.91, 13.63, 15.07, 16.11, 16.44, 17.48, 18.37, 19.32, 20.38, 20.94, 21.95, 23.61, 24.26, 27.54, and 33.07 degrees [2]. Furthermore, its thermogram demonstrates one endothermic peak at approximately 110°C, a thermal signature distinct from other ivabradine salts and polymorphs [3].

Pharmaceutical Solid-State Analytical

Solubility and Hygroscopicity: Ivabradine Oxalate vs. Free Base and Other Salts

Ivabradine oxalate exhibits limited water solubility (approximately 0.0202 mg/mL) and is described as a hygroscopic, white to off-white powder . This solubility profile is a critical factor in formulation development, as it necessitates the use of specific excipients and manufacturing processes, such as dry granulation, to ensure adequate dissolution and bioavailability [1]. In contrast, the free base and hydrochloride salt may exhibit different solubility and hygroscopicity characteristics, which would require alternative formulation strategies .

Pharmaceutical Preformulation Physicochemical

Ivabradine Oxalate: Evidence-Based Procurement Scenarios for R&D and Manufacturing


Analytical Reference Standard for Method Development and Validation

Due to its well-defined crystalline form and established impurity profile, ivabradine oxalate (CAS 1086026-42-7) is the preferred reference standard for developing and validating analytical methods (e.g., HPLC, UPLC) used in quality control (QC) and Abbreviated New Drug Application (ANDA) submissions [1]. Its specific PXRD pattern and DSC thermogram serve as a 'fingerprint' for identity and purity testing, ensuring batch-to-batch consistency of ivabradine-containing drug products [2].

Stability-Indicating Method Development and Forced Degradation Studies

The known susceptibility of ivabradine oxalate to degradation by heat, air, and light makes it an ideal candidate for forced degradation studies aimed at developing stability-indicating methods [1]. Procurement of high-purity ivabradine oxalate is essential for identifying and quantifying degradation impurities (e.g., Dehydro Ivabradine Oxalate, CAS 1346558-08-4) as outlined in ICH guidelines, which is a critical component of regulatory dossiers [2].

Intermediate for the Synthesis of Ivabradine Hydrochloride Polymorphs

Ivabradine oxalate is a key intermediate in the synthesis of amorphous ivabradine hydrochloride and its specific polymorphic forms [1]. The crystalline oxalate salt serves as a precursor for obtaining the desired hydrochloride salt with controlled solid-state properties, a process often detailed in patent literature for generic drug development [2]. Procuring this specific salt is therefore a prerequisite for manufacturing certain generic formulations.

Formulation Development of Immediate-Release Solid Oral Dosage Forms

The low aqueous solubility and hygroscopic nature of ivabradine oxalate necessitate specialized formulation approaches, often involving antioxidants and dry granulation techniques to prevent chemical degradation and ensure consistent dissolution [1]. Procurement of the oxalate salt is essential for R&D teams focused on developing stable, immediate-release tablets that meet bioequivalence standards for generic versions of branded products like Corlanor [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ivabradine oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.